N-(3-aminopropyl)pyridin-4-amine
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Overview
Description
N-(3-aminopropyl)pyridin-4-amine is an organic compound that features a pyridine ring substituted with an aminopropyl group at the nitrogen atom
Scientific Research Applications
N-(3-aminopropyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminopropyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-aminopyridine in a suitable solvent such as ethanol.
- Add 3-bromopropylamine to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)pyridin-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound with similar structural features but lacking the aminopropyl group.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring substituted at the nitrogen atom.
Uniqueness
N-(3-aminopropyl)pyridin-4-amine is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-pyridin-4-ylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-1-5-11-8-2-6-10-7-3-8/h2-3,6-7H,1,4-5,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZWZJZDWIWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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